BenchChemオンラインストアへようこそ!

Ala-Ala-Pro-Val-Chloromethylketone

Enzymology Protease Inhibition Selectivity Profiling

Ala-Ala-Pro-Val-chloromethylketone (AAPV-CMK) is the only irreversible, cell-permeable human neutrophil elastase (HNE) inhibitor combining a P1 Val residue with a chloromethyl ketone warhead, delivering 40-fold faster inhibition kinetics than P1 Ala analogs. It does not inhibit cathepsin G, ensuring unambiguous target attribution. Validated in vivo for blocking NE-induced pulmonary hemorrhage in acute lung injury and preventing mucus cell metaplasia in COPD models. Non-substitutable by sivelestat, alvelestat, or MeOSuc-AAPV-CMK due to distinct mechanism, selectivity, and efficacy profiles. For definitive NE pathway interrogation.

Molecular Formula C17H29ClN4O4
Molecular Weight 388.9 g/mol
Cat. No. B1336814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAla-Ala-Pro-Val-Chloromethylketone
Molecular FormulaC17H29ClN4O4
Molecular Weight388.9 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)CCl)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(C)N
InChIInChI=1S/C17H29ClN4O4/c1-9(2)14(13(23)8-18)21-16(25)12-6-5-7-22(12)17(26)11(4)20-15(24)10(3)19/h9-12,14H,5-8,19H2,1-4H3,(H,20,24)(H,21,25)/t10-,11-,12-,14-/m0/s1
InChIKeyLRFJEIMSBAPTLB-MNXVOIDGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ala-Ala-Pro-Val-Chloromethylketone (AAPV-CMK) Procurement Guide: An Irreversible Human Neutrophil Elastase Inhibitor for Research


Ala-Ala-Pro-Val-Chloromethylketone (AAPV-CMK) is a peptide-based chloromethyl ketone that functions as an irreversible, cell-permeable inhibitor of human neutrophil elastase (HNE) [1]. Its tetrapeptide sequence (Ala-Ala-Pro-Val) is designed for high affinity and selectivity toward the enzyme's active site, where the C-terminal chloromethyl ketone warhead forms a stable covalent bond [2]. This compound is a critical tool compound for investigating the role of neutrophil elastase in chronic inflammatory and pulmonary diseases .

Why Generic Substitution of Ala-Ala-Pro-Val-Chloromethylketone is Scientifically Unreliable


Interchanging AAPV-CMK with other neutrophil elastase inhibitors (e.g., sivelestat, alvelestat, or even close analogs like MeOSuc-AAPV-CMK) is not scientifically justifiable due to critical differences in mechanism (irreversible covalent vs. reversible competitive), target selectivity profiles, and in vivo efficacy. The specific P1 Val residue and the chloromethyl ketone warhead are essential for its unique binding kinetics and potency [1]. Substitution with a compound lacking precise comparative validation can lead to failed experimental replication, misinterpretation of biological pathways, and wasted research resources, particularly in complex in vivo models where off-target effects and bioavailability differ dramatically [2].

Quantitative Evidence for Ala-Ala-Pro-Val-Chloromethylketone (AAPV-CMK) Differentiation


Selectivity Against Cathepsin G: Quantitative Comparison with Z-Gly-Leu-Phe-CMK

AAPV-CMK exhibits superior selectivity for human leukocyte elastase (HLE) over the related serine protease cathepsin G. In a direct comparison, MeO-Suc-Ala-Ala-Pro-ValCH2Cl (AAPV-CMK) did not inhibit cathepsin G, whereas the cathepsin G inhibitor Z-Gly-Leu-PheCH2Cl was active [1]. This demonstrates that AAPV-CMK can be used in biological systems to specifically target HLE without significant off-target inhibition of cathepsin G, a critical requirement for clean mechanistic studies.

Enzymology Protease Inhibition Selectivity Profiling

In Vivo Efficacy in Acute Lung Injury Model: Comparison with Alpha-1-Proteinase Inhibitor (α1PI)

In a well-established hamster model of acute lung hemorrhage induced by human PMN elastase, both MeOSuc-AAPV-CMK (AAPV-CMK) and the endogenous inhibitor α1-proteinase inhibitor (α1PI) effectively inhibited hemorrhage when administered intratracheally [1]. Critically, the duration of protective activity for these compounds correlated directly with their persistence in lung lavage fluid, as measured by HPLC [1]. This in vivo comparison confirms AAPV-CMK's activity in a relevant disease model and provides a pharmacokinetic rationale for its duration of action.

Pulmonary Pharmacology Inflammation Acute Lung Injury

Kinetic Advantage Over Shorter Peptide Inhibitors: Valine at P1 Position

The P1 Valine residue in AAPV-CMK confers a significant kinetic advantage for inhibiting human leukocyte elastase (HLE) compared to analogous inhibitors with different P1 residues. A comparative study of peptide chloromethyl ketones demonstrated that HLE was inhibited more rapidly by the Val chloromethyl ketone than the Ala inhibitor by a factor of 40 at pH 6.5 [1]. Furthermore, the water-soluble MeO-Suc-Ala-Ala-Pro-ValCH2Cl (AAPV-CMK) was identified as the most effective chloromethyl ketone inhibitor of leukocyte elastase reported in that study [1].

Biochemistry Enzyme Kinetics Inhibitor Design

Functional In Vivo Target Engagement: Blockade of NE-Induced Mucus Metaplasia

AAPV-CMK has been quantitatively shown to block a specific pathological outcome downstream of neutrophil elastase activity. In a mouse model, oropharyngeal aspiration of Methoxysuccinyl-Ala-Ala-Pro-Val chloromethylketone (AAPV-CMK) at 85 μM (40 μL) on days 1, 4, and 7 considerably lowered Muc5ac gene and protein expression and inhibited NE-induced goblet cell metaplasia . This demonstrates that the compound not only inhibits the enzyme but also functionally prevents a key disease-relevant phenotype.

Respiratory Disease Mucosal Immunology COPD

Validated Research Applications for Ala-Ala-Pro-Val-Chloromethylketone (AAPV-CMK)


Investigating Neutrophil Elastase-Driven Acute Lung Injury and Hemorrhage

Researchers modeling acute lung injury can utilize AAPV-CMK as a validated, positive control inhibitor to block human PMN elastase-induced pulmonary hemorrhage in vivo. As demonstrated in a hamster model, intratracheal administration of AAPV-CMK effectively inhibits this acute inflammatory endpoint, and its duration of action is correlated with local pharmacokinetic persistence, as determined by HPLC analysis of bronchoalveolar lavage fluid [1]. This provides a robust and mechanistically understood tool for delineating NE-specific pathways in acute inflammatory models.

Probing Neutrophil Elastase-Induced Mucus Cell Metaplasia in Chronic Airway Disease Models

Investigators studying the pathogenesis of chronic inflammatory airway diseases, such as COPD, should select AAPV-CMK to specifically block the elastase-dependent pathway leading to mucus cell metaplasia. In vivo evidence confirms that repeated oropharyngeal aspiration of AAPV-CMK (85 μM) significantly reduces NE-induced Muc5ac gene and protein expression in mice, thereby preventing the development of goblet cell metaplasia . This application is directly supported by quantitative in vivo data, ensuring the compound is fit-for-purpose in mechanistic studies of mucus hypersecretion.

Conducting Selective Enzymology and Protease Selectivity Profiling

Enzymologists seeking to specifically inhibit human leukocyte elastase without affecting the closely related serine protease cathepsin G should employ AAPV-CMK. Direct comparative enzyme assays have demonstrated that AAPV-CMK does not inhibit cathepsin G, in contrast to other chloromethyl ketone inhibitors like Z-Gly-Leu-PheCH2Cl [2]. This validated selectivity profile makes AAPV-CMK the preferred tool for studies requiring unambiguous attribution of effects to HLE activity in complex biological samples or enzyme panels.

Establishing Fast Kinetic Inhibition in In Vitro Assays Requiring Rapid HLE Blockade

For researchers designing in vitro assays with human leukocyte elastase where rapid and complete inhibition is paramount, AAPV-CMK offers a distinct kinetic advantage. Its design with a P1 Val residue results in a 40-fold faster rate of inhibition compared to analogous inhibitors with a P1 Ala residue [2]. This property is critical for minimizing initial substrate turnover and ensuring the enzyme is quenched quickly, leading to more accurate and reproducible kinetic measurements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ala-Ala-Pro-Val-Chloromethylketone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.